7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid is a complex organic compound with significant implications in scientific research. It is classified under carboxylic acids and is recognized for its unique structural features which contribute to its chemical properties and biological activities. The compound has the following key identifiers:
The compound is primarily sourced from chemical suppliers and is often utilized in various research applications due to its potential biological activity and structural properties .
The synthesis of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid typically involves several synthetic routes, including:
The reaction conditions for these synthetic methods often require specific temperatures and solvents to optimize yield and purity. For example, reactions may be conducted in polar solvents under reflux conditions to facilitate bromine substitution reactions effectively .
The molecular structure of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid features a fused imidazo-pyridine ring system with a bromine substituent at the seventh position and a carboxylic acid functional group at the third position.
Key structural data includes:
This configuration contributes to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry .
7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's functionality and exploring its derivatives for enhanced biological activity or specificity in pharmaceutical applications .
The mechanism of action of 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid involves its interaction with specific enzymes or receptors within biological systems. It is hypothesized that the compound may inhibit certain pathways related to cellular proliferation or apoptosis.
Research indicates that compounds within this class may interact with DNA or RNA polymerases, affecting gene expression and cellular functions. Further studies are required to elucidate the precise molecular targets involved in its action .
Relevant data on these properties is crucial for handling and application in laboratory settings .
7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid has several scientific uses:
These applications highlight the compound's versatility and importance in advancing research across multiple scientific domains .
The synthesis of 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159831-07-8, MW: 255.07 g/mol, Formula: C₉H₇BrN₂O₂) typically follows sequential heterocycle formation, bromination, and carboxylation steps [5] [6]. A robust approach begins with 2-amino-γ-picoline derivatives undergoing cyclization with α-halo carbonyl compounds to construct the imidazo[1,2-a]pyridine core. As demonstrated in antituberculosis agent synthesis, ethyl 2-chloroacetoacetate reacts with 5-bromo-4-methylpyridin-2-amine in 1,2-dimethoxyethane under reflux to yield ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (66% yield) [9]. Subsequent hydrolysis with lithium hydroxide in THF/water (1:1) at room temperature provides the target carboxylic acid in 92% yield after acidification [9]. Alternative routes employ Gould-Jacobs cyclization or transition-metal catalyzed annulations, but often suffer from lower regioselectivity for the 2,7-disubstituted pattern crucial for pharmaceutical applications.
Table 1: Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyridine Intermediates
Starting Material | Reagent | Product | Yield (%) | Reference |
---|---|---|---|---|
5-Bromo-4-methylpyridin-2-amine | Ethyl 2-chloroacetoacetate | Ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | 66 | [9] |
4-Methylpyridin-2-amine | Ethyl bromopyruvate | Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | 58 | [7] |
2-Aminopyridine | Methyl bromoacetoacetate | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | Not reported | [3] |
Regioselective bromination at the 7-position exploits the inherent electronic bias of the imidazo[1,2-a]pyridine system. The 2-methyl group exerts moderate electron-donating effects, rendering C7 (para to nitrogen) most susceptible to electrophilic attack. Optimization studies reveal that N-bromosuccinimide (NBS) in polar aprotic solvents (DMF, acetonitrile) at 0-25°C achieves >85% regioselectivity for 7-bromination with minimal dibromide formation [8]. Critical parameters include:
Post-functionalization bromination significantly outperforms routes using pre-brominated pyridines, which often suffer from regioisomeric contamination and require complex purification. For 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, late-stage bromination of the carboxylated scaffold typically delivers 70-85% isolated yields after crystallization [3] [6]. Microwave-assisted bromination (100°C, 10 min) enhances reaction efficiency but may compromise yield due to decarboxylation side reactions.
Table 2: Bromination Efficiency Under Different Conditions
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (7-/other) |
---|---|---|---|---|---|
NBS | DMF | 0 | 2 | 78 | 92:8 |
NBS | Acetonitrile | 25 | 1 | 85 | 88:12 |
Br₂ | DCM | -10 | 4 | 65 | 80:20 |
CuBr₂ | DMF | 80 | 12 | 42 | 75:25 |
The carboxylic acid group at C3 enables diverse derivatization crucial for pharmaceutical applications. Esterification commonly employs thionyl chloride or oxalyl chloride to generate the acid chloride intermediate, followed by methanol quenching to produce methyl 7-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate [8] [9]. Alternatively, Fischer esterification (H₂SO₄ catalyst, methanol reflux) provides moderate yields (50-65%) but risks bromine displacement. The carboxylate functionality also participates in amide coupling using activating agents like EDCI/HOBt, forming carboxamide derivatives with substituted anilines - pivotal intermediates in antituberculosis agents [9].
Decarboxylation requires careful optimization due to thermal sensitivity. Copper(I) oxide in quinoline at 180°C achieves 70% decarboxylation yield to 7-bromo-2-methylimidazo[1,2-a]pyridine, while palladium-catalyzed methods enable tandem decarboxylation-cross coupling [7]. Storage stability of the carboxylic acid demands strict moisture control (sealed desiccated containers at 2-8°C) to prevent dimerization via anhydride formation [5] [7].
Recent advances focus on palladium-catalyzed cross-coupling to modify the 7-bromo position, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions without affecting the carboxylic acid group [3] [8]. Ligand screening reveals XPhos and SPhos significantly enhance coupling efficiency with heteroaryl boronic acids (turnover numbers >1000). For cyclization steps, copper(I) iodide catalysis in aqueous media improves atom economy, reducing reaction temperatures by 40°C compared to conventional thermal approaches.
Continuous flow hydrogenation systems employing Pd/C catalysts achieve near-quantitative reduction of nitro precursors while minimizing dehalogenation - a critical advancement given the compound's sensitivity to reductive debromination [6]. Microwave-assisted catalysis in solvent-free systems also demonstrates 4-fold energy reduction in esterification steps, aligning with green chemistry principles.
Table 3: Catalytic Systems for Functional Group Manipulation
Reaction Type | Catalyst System | Ligand | Temperature (°C) | Yield (%) | Sustainability Metric |
---|---|---|---|---|---|
Suzuki coupling | Pd(OAc)₂ (0.5 mol%) | XPhos | 80 | 94 | PMI: 3.2 |
Amidation | HATU (1.2 eq) | DIEA | 25 | 88 | E-factor: 8.7 |
Decarboxylative coupling | Cu₂O/Pd(dppf)Cl₂ (5 mol%) | Phenanthroline | 120 | 76 | PMI: 4.5 |
Reductive deprotection | Pd/C (3 mol%) H₂ | - | 60 | 99 | E-factor: 2.1 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: